molecular formula C27H52O4Si2 B12322481 (3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one

(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B12322481
M. Wt: 496.9 g/mol
InChI Key: BXHANKRFUJCMSW-WUKNDPDISA-N
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Description

The compound (3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) groups, formation of the cyclopentane ring, and introduction of the octenyl side chain. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The key challenges in industrial production would be maintaining the stereochemical integrity of the molecule and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The double bond in the octenyl side chain can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group in the cyclopentane ring can be reduced to form alcohols.

    Substitution: The TBS-protected hydroxyl groups can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotecting TBS groups.

Major Products

The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a precursor to bioactive compounds.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one lies in its complex structure, which provides multiple points of functionalization and stereochemical diversity, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H52O4Si2

Molecular Weight

496.9 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-4-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C27H52O4Si2/c1-12-13-14-15-20(30-32(8,9)26(2,3)4)16-17-21-22-18-25(28)29-23(22)19-24(21)31-33(10,11)27(5,6)7/h16-17,20-24H,12-15,18-19H2,1-11H3/b17-16+

InChI Key

BXHANKRFUJCMSW-WUKNDPDISA-N

Isomeric SMILES

CCCCCC(/C=C/C1C(CC2C1CC(=O)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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